molecular formula C16H14N2 B2873016 3-(4-Methylphenyl)quinolin-2-amine CAS No. 33543-53-2

3-(4-Methylphenyl)quinolin-2-amine

Cat. No.: B2873016
CAS No.: 33543-53-2
M. Wt: 234.302
InChI Key: QSQPIFJCRLIEKX-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)quinolin-2-amine is an organic compound with the molecular formula C16H14N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)quinolin-2-amine typically involves the condensation of 4-methylbenzaldehyde with 2-aminobenzophenone under acidic conditions. The reaction is followed by cyclization to form the quinoline ring. The reaction conditions often include the use of an acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)quinolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitronium ions are employed under acidic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(4-Methylphenyl)quinolin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 3-(4-Methylphenyl)quinolin-2-amine, known for its antimalarial properties.

    2-Aminoquinoline: A derivative with similar structural features but different biological activities.

    4-Methylquinoline: Another derivative with distinct chemical and physical properties.

Uniqueness

This compound is unique due to the presence of the 4-methylphenyl group, which imparts specific electronic and steric properties. This makes it a valuable compound for designing molecules with tailored properties for specific applications .

Properties

IUPAC Name

3-(4-methylphenyl)quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-11-6-8-12(9-7-11)14-10-13-4-2-3-5-15(13)18-16(14)17/h2-10H,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQPIFJCRLIEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101322181
Record name 3-(4-methylphenyl)quinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666136
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

33543-53-2
Record name 3-(4-methylphenyl)quinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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